molecular formula C18H16Br3N3O2 B11544198 N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11544198
M. Wt: 546.0 g/mol
InChI Key: ZUNNJQLFJILLFV-NUGSKGIGSA-N
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Description

N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, a tribromophenyl moiety, and a hydroxyphenyl group with a prop-2-en-1-yl substituent, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4,6-tribromoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde under acidic or basic conditions to form the final product. This step often requires a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The tribromophenyl group can participate in nucleophilic aromatic substitution reactions, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features. Research into its biological activity could lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as drug candidates. The presence of the hydrazide group is particularly interesting for its potential interactions with biological targets.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide likely involves interactions with various molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, while the tribromophenyl group can participate in halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
  • N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4-difluorophenyl)amino]acetohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of three bromine atoms on the phenyl ring. This increases its potential for halogen bonding and may enhance its biological activity. Additionally, the prop-2-en-1-yl group provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H16Br3N3O2

Molecular Weight

546.0 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C18H16Br3N3O2/c1-2-4-11-5-3-6-12(18(11)26)9-23-24-16(25)10-22-17-14(20)7-13(19)8-15(17)21/h2-3,5-9,22,26H,1,4,10H2,(H,24,25)/b23-9+

InChI Key

ZUNNJQLFJILLFV-NUGSKGIGSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Br)Br)O

Origin of Product

United States

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